molecular formula C17H16Cl2N2O5S B11124271 N-1,3-benzodioxol-5-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

N-1,3-benzodioxol-5-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B11124271
M. Wt: 431.3 g/mol
InChI Key: JPOAZEUSAZCDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a dichlorophenyl group, and a methanesulfonamido linkage, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the methanesulfonamido linkage under controlled conditions, often using sulfonyl chlorides and amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity, affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is unique due to its combination of a benzodioxole moiety, a dichlorophenyl group, and a methanesulfonamido linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H16Cl2N2O5S

Molecular Weight

431.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl-methylsulfonylamino]acetamide

InChI

InChI=1S/C17H16Cl2N2O5S/c1-27(23,24)21(8-11-2-4-13(18)14(19)6-11)9-17(22)20-12-3-5-15-16(7-12)26-10-25-15/h2-7H,8-10H2,1H3,(H,20,22)

InChI Key

JPOAZEUSAZCDBM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.